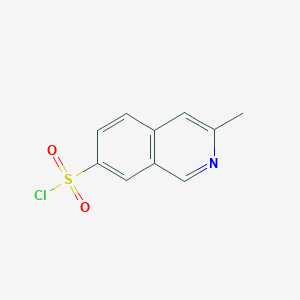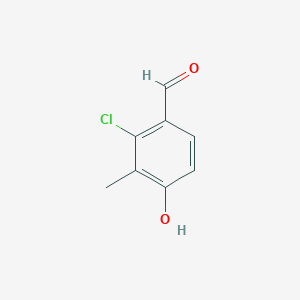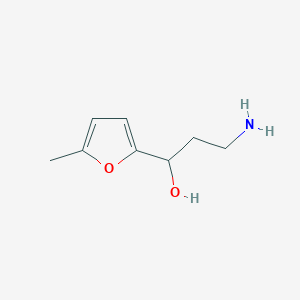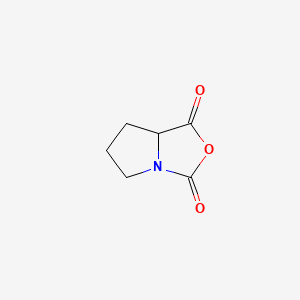
Pemetrexed-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pemetrexed-d5 is a deuterated form of pemetrexed, a cytostatic antifolate drug primarily used in the treatment of non-small cell lung cancer and mesothelioma. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of pemetrexed, as the deuterium atoms can provide more detailed insights due to their different physical properties compared to hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed-d5 involves the incorporation of deuterium atoms into the pemetrexed molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated formic acid or deuterated methanol can be used in the reaction steps.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pemetrexed-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents like chlorine, bromine, and iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized metabolites, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pemetrexed-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pemetrexed in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of pemetrexed.
Drug Interaction Studies: Understanding how pemetrexed interacts with other drugs and its impact on drug efficacy and safety.
Biological Research: Exploring the biological effects of pemetrexed on cancer cells and other cell types.
Industrial Applications: Developing new formulations and delivery methods for pemetrexed to improve its therapeutic efficacy.
Mecanismo De Acción
Pemetrexed-d5 exerts its effects by inhibiting several key enzymes involved in the folate pathway, which is essential for DNA and RNA synthesis. The primary molecular targets include:
Thymidylate Synthase: Inhibition of this enzyme prevents the formation of thymidine, a nucleotide required for DNA synthesis.
Dihydrofolate Reductase: Inhibition of this enzyme reduces the availability of tetrahydrofolate, a cofactor needed for purine and pyrimidine synthesis.
Glycinamide Ribonucleotide Formyltransferase: Inhibition of this enzyme disrupts the synthesis of purine nucleotides.
By targeting these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Pemetrexed-d5 is compared with other antifolate drugs, such as:
Methotrexate: Both drugs inhibit dihydrofolate reductase, but pemetrexed also targets thymidylate synthase and glycinamide ribonucleotide formyltransferase, making it a multitargeted antifolate.
Raltitrexed: Similar to pemetrexed, raltitrexed inhibits thymidylate synthase but does not target dihydrofolate reductase.
Pralatrexate: This drug is designed to accumulate more efficiently in cancer cells by targeting the reduced folate carrier, similar to pemetrexed, but with different pharmacokinetic properties.
Propiedades
Fórmula molecular |
C20H19N5Na2O6 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2 |
Clave InChI |
NYDXNILOWQXUOF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





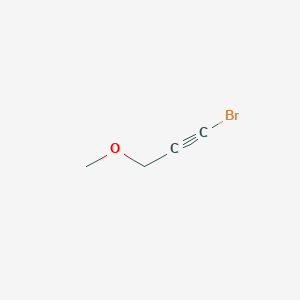
![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)
